molecular formula C20H24N4O4S B099676 Benzoyloxymethylthiamine CAS No. 18481-26-0

Benzoyloxymethylthiamine

Cat. No. B099676
CAS RN: 18481-26-0
M. Wt: 416.5 g/mol
InChI Key: KZZQSQPXTWSHLI-UHFFFAOYSA-N
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Description

Benzoyloxymethylthiamine is a derivative of vitamin B1 that has gained significant attention in recent years due to its potential therapeutic applications. It is also known as BZMT and is a water-soluble compound that is easily synthesized in the laboratory. The compound has shown promising results in various scientific research studies, including its role in enhancing cognitive function, improving glucose metabolism, and reducing oxidative stress.

Scientific Research Applications

Bioevaluation of Novel Anti-Biofilm Coatings

A study by Limban et al. (2014) highlighted the synthesis of new derivatives involving benzoyl isothiocyanate for coating medical surfaces. These coatings, combined with Fe3O4 and polyvinylpyrrolidone (PVP), showed potential in preventing microbial adherence, particularly against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting a promising application in reducing infection risks in medical settings.

Antimicrobial Activity of Benzoylthioureas

In 2011, Limban et al. investigated new acylthiourea derivatives of benzoyl isothiocyanate for antimicrobial properties. These compounds displayed significant activity at low concentrations against various bacterial and fungal strains. This study suggests the potential of these compounds in developing new antimicrobial agents.

Synthesis and Characterization of 1,2-Diarylethylamine Derivatives

A research by Dybek et al. (2019) focused on the synthesis and analytical characterization of fluorolintane and its isomers, based on the 1,2-diarylethylamine structure, including a fluorine substituent on the benzyl moiety. This study contributes to understanding the properties of these substances, which may have clinical applications.

Pharmaceutical and Personal Care Product Analysis in Water

Kasprzyk-Hordern et al. (2008) developed methods for detecting pharmaceuticals and personal care products, including substances like benzoyl peroxide, in water sources. This research is crucial for monitoring environmental contamination and its potential impacts on human health.

Conjugate Substitution and Addition in Polymer Chemistry

In 2018, Kohsaka et al. explored the polycondensation of bis[α-(halomethyl)acrylate] and other compounds, including those with benzoyl groups, for creating degradable polymers. This research could be influential in developing new materials with potential applications in various industries.

Evaluation of GABAergic Medications in Alcoholism Treatment

Johnson et al. (2005) discussed the safety and efficacy of GABAergic medications, including benzodiazepines, in treating alcoholism. Understanding these medications' effects is vital for developing effective treatment strategies for alcohol dependence.

Safety and Efficacy of Azithromycin in Periodontal Therapy

Mascarenhas et al. (2005) investigated the use of azithromycin, combined with scaling and root planing, in treating chronic periodontitis in smokers. The study involved assessing benzoyl-DL-arginine naphthylamine levels, contributing to periodontal therapy understanding.

Delivery System of Benzoyl Peroxide for Acne Treatment

Jelvehgari et al. (2006) studied the creation of ethylcellulose microparticles containing benzoyl peroxide for controlled release in acne treatment. This research could lead to more effective and less irritating topical treatments for acne.

properties

IUPAC Name

[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-hydroxypent-2-en-3-yl]sulfanylmethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4S/c1-14(24(12-26)11-17-10-22-15(2)23-19(17)21)18(8-9-25)29-13-28-20(27)16-6-4-3-5-7-16/h3-7,10,12,25H,8-9,11,13H2,1-2H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZZQSQPXTWSHLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SCOC(=O)C2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70939898
Record name [(2-{Formyl[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]amino}-5-hydroxypent-2-en-3-yl)sulfanyl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoyloxymethylthiamine

CAS RN

18481-26-0
Record name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[2-[[(benzoyloxy)methyl]thio]-4-hydroxy-1-methyl-1-buten-1-yl]formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18481-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoyloxymethylthiamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018481260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [(2-{Formyl[(6-imino-2-methyl-1,6-dihydropyrimidin-5-yl)methyl]amino}-5-hydroxypent-2-en-3-yl)sulfanyl]methyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70939898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-amino-2-methyl-5-pyrimidinylmethyl)(formyl)amino]-3-(2-hydroxyethyl)-2-thiapent-3-enyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.505
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K FURUNO, Y SHIRAKAWA… - The Journal of vitaminology, 1972 - jstage.jst.go.jp
Of the tested thioether type thiamines, S-acetoxymethyl-0-acetylthiamine (BD 57), S-benzoyloxymethylthiamine (BD 76) and S-(1-benzoyloxyethyl) thiamine (BD 78) showed full …
Number of citations: 2 www.jstage.jst.go.jp
G Sammartino, M Nicolo, G Battagliese… - Minerva …, 1989 - europepmc.org
[Evaluation of the therapeutic efficacy and tolerance of a new thiamine compound (benzoyloxymethylthiamine) in the treatment of postoperative pain symptomatology in …
Number of citations: 1 europepmc.org
C Halsey, SA Ndoni, R Babaei-Jadidi, D Roper… - Blood, 2006 - Elsevier
… thiamine derivative - benzoyloxymethylthiamine - chosen to … thiamine derivative - benzoyloxymethylthiamine - chosen to … thiamine derivative - benzoyloxymethylthiamine - chosen …
Number of citations: 2 www.sciencedirect.com
К Зуєв - 2006 - endolikar.info
… Evaluation of the therapeutic efficacy and tolerance of a new thiamine compound (benzoyloxymethylthiamine) in the treatment of postoperative pain symptomatology in odon …
Number of citations: 5 endolikar.info

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